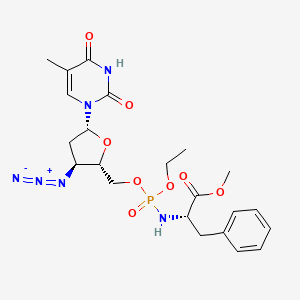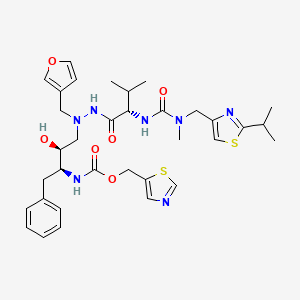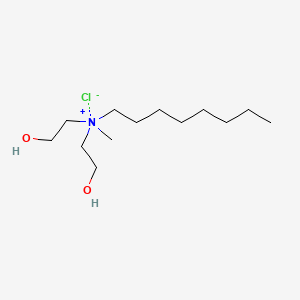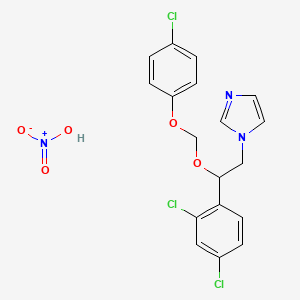
3-Phenyl-5-piperidinoethoxy-pyrazole maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-5-piperidinoethoxy-pyrazole maleate is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound is particularly interesting due to its unique structure, which includes a phenyl group, a piperidinoethoxy moiety, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-piperidinoethoxy-pyrazole maleate typically involves the reaction of 3-phenylpyrazole with piperidinoethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-5-piperidinoethoxy-pyrazole maleate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and piperidinoethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may require catalysts such as palladium or copper, along with suitable solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-5-piperidinoethoxy-pyrazole maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Phenyl-5-piperidinoethoxy-pyrazole maleate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenylpyrazole: A precursor in the synthesis of 3-Phenyl-5-piperidinoethoxy-pyrazole maleate.
5-Piperidinoethoxy-pyrazole: Another related compound with similar structural features.
Uniqueness
This compound stands out due to its combination of a phenyl group, a piperidinoethoxy moiety, and a pyrazole ring
Eigenschaften
CAS-Nummer |
86871-59-2 |
|---|---|
Molekularformel |
C20H25N3O5 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[2-[(5-phenyl-1H-pyrazol-3-yl)oxy]ethyl]piperidine |
InChI |
InChI=1S/C16H21N3O.C4H4O4/c1-3-7-14(8-4-1)15-13-16(18-17-15)20-12-11-19-9-5-2-6-10-19;5-3(6)1-2-4(7)8/h1,3-4,7-8,13H,2,5-6,9-12H2,(H,17,18);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
BEOLQYYPSXCLHM-WLHGVMLRSA-N |
Isomerische SMILES |
C1CCN(CC1)CCOC2=NNC(=C2)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CCN(CC1)CCOC2=NNC(=C2)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


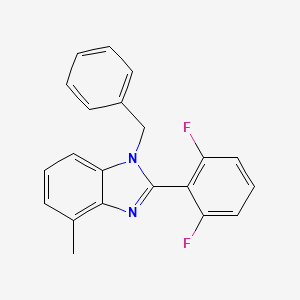
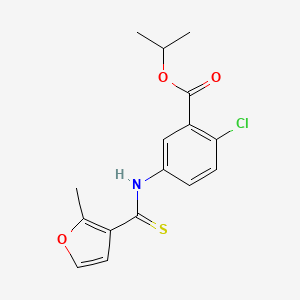
![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)


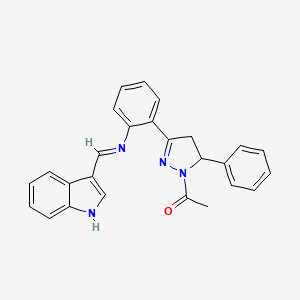
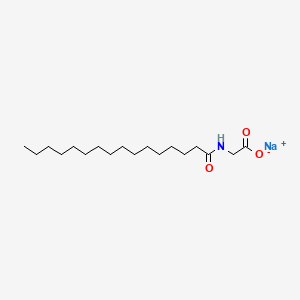

![Disodium;2-[carboxylatomethyl-[2-(2-hydroxyethylamino)ethyl]amino]acetate](/img/structure/B12754448.png)
